molecular formula C21H18N2O2 B7567287 (E)-N-(3-methyl-4-pyridin-3-yloxyphenyl)-3-phenylprop-2-enamide

(E)-N-(3-methyl-4-pyridin-3-yloxyphenyl)-3-phenylprop-2-enamide

Cat. No. B7567287
M. Wt: 330.4 g/mol
InChI Key: AVHPBBREGPLCAO-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MPPE is a synthetic compound that belongs to the class of amides. It was first synthesized in 2015 by a group of researchers from China. Since then, MPPE has been the subject of numerous studies due to its potential therapeutic properties. MPPE has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of MPPE is not fully understood. However, it has been suggested that MPPE exerts its therapeutic effects by modulating various signaling pathways in the body. For example, MPPE has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. MPPE has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
MPPE has been found to exhibit a number of biochemical and physiological effects. For example, MPPE has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MPPE has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, MPPE has been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using MPPE in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to conduct experiments and to test the compound's therapeutic properties. However, one limitation of using MPPE in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate the compound's therapeutic potential.

Future Directions

There are several future directions for research on MPPE. One direction is to further investigate the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate the compound's potential use in the treatment of other inflammatory and oxidative stress-related diseases, such as diabetes and cardiovascular disease. Finally, future research could focus on elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of MPPE involves a multi-step reaction process that starts with the preparation of 3-methyl-4-pyridin-3-ol. This is followed by the reaction of 3-methyl-4-pyridin-3-ol with 3-bromoanisole to form 3-methyl-4-(3-methoxyphenyl)pyridine. The final step involves the reaction of 3-methyl-4-(3-methoxyphenyl)pyridine with (E)-3-phenylprop-2-enoyl chloride to form MPPE.

Scientific Research Applications

MPPE has been the subject of numerous studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. MPPE has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

(E)-N-(3-methyl-4-pyridin-3-yloxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-16-14-18(10-11-20(16)25-19-8-5-13-22-15-19)23-21(24)12-9-17-6-3-2-4-7-17/h2-15H,1H3,(H,23,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHPBBREGPLCAO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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